(R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3-nitrobenzyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group is introduced through a nucleophilic substitution reaction using 3-nitrobenzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The pyrrolidine ring and tert-butoxycarbonyl group also contribute to the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid compound from black pepper with anticancer properties.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms.
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFCQDCHVZNDM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375965 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-68-4 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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